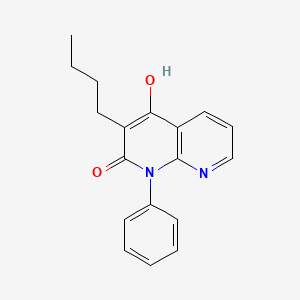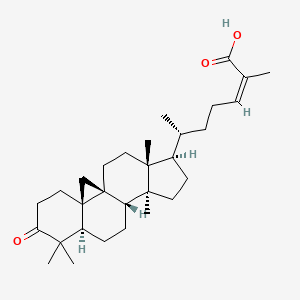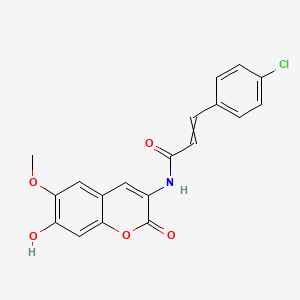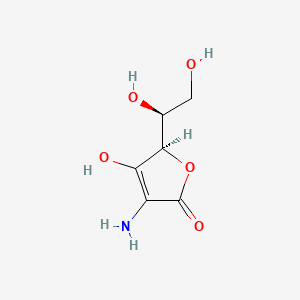![molecular formula C27H46O2 B610815 (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol CAS No. 1427208-12-5](/img/structure/B610815.png)
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SGE-301 is a Neuroactive Steroid N‑Methyl‑D‑aspartate Receptor Positive Allosteric Modulator:
Applications De Recherche Scientifique
Crystallography and Structural Analysis
- Crystal Structure Insights: Research on derivatives of this compound, such as 5,22-Stigmastadien-3β-yl p-toluenesulfonate, reveals insights into the crystal structures and conformation of the peripheral groups, contributing to understanding its chemical properties (Ketuly, Hadi, Khaledi, & Tiekink, 2010). Similarly, studies on 17βH-Periplogenin and other derivatives highlight how different ring conformations affect molecular interactions (Zhang, Bao, Wu, Yu, & Li, 2012).
Pharmacological Potential
- Antimicrobial and Anticancer Activities: Compounds like triorganotin(IV) derivatives of sodium deoxycholate exhibit promising antimicrobial and anticancer activities. These derivatives are synthesized using this compound and tested against various bacterial strains and cancer cell lines, indicating potential pharmacological applications (Shaheen, Ali, Rosario, & Shah, 2014).
- Herbal Therapeutics Against Infections: In the context of battling MRSA infections, derivatives of this compound found in herbal extracts like Aloe vera and Neem have shown promise. Computer-aided screening and in vitro studies suggest their efficacy in inhibiting critical proteins in MRSA (Skariyachan et al., 2011).
Drug Development and Synthesis
- Liver X Receptor Agonists: Analogues synthesized from this compound have been investigated for their role as Liver X receptor agonists, highlighting their potential in regulating cholesterol metabolism and addressing cardiovascular diseases (Ching, 2013).
- Inhibitors of Androgen Biosynthesis: Androsterone derivatives of this compound have been explored as inhibitors of androgen biosynthesis, providing insights into the treatment of conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Propriétés
Numéro CAS |
1427208-12-5 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.663 |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(11-13-24(2,3)28)21-9-10-22-20-8-7-19-17-25(4,29)15-16-26(19,5)23(20)12-14-27(21,22)6/h7,18,20-23,28-29H,8-17H2,1-6H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
Clé InChI |
GLXBRGHIMATFKV-ABXCMAEBSA-N |
SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SGE-301; SGE 301; SGE301; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)




![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)




![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)
